(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Description
The compound (1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (hereafter referred to as Compound A) is a cyclopentane-based carboxylic acid derivative featuring a 2-(3-methylphenyl)-2-oxoethyl substituent at the 3-position of the cyclopentane ring. This molecule is structurally characterized by:
- Cyclopentane backbone: Provides conformational rigidity.
- 2-Oxoethyl linkage: A ketone group that may participate in redox reactions or hydrogen bonding.
- 3-Methylphenyl substituent: A hydrophobic aromatic moiety influencing lipophilicity and steric interactions.
Properties
IUPAC Name |
(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-10-3-2-4-12(7-10)14(16)9-11-5-6-13(8-11)15(17)18/h2-4,7,11,13H,5-6,8-9H2,1H3,(H,17,18)/t11-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYMTDKCLWOLPN-YPMHNXCESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CC2CCC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)C[C@@H]2CC[C@@H](C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601149700 | |
| Record name | rel-(1R,3S)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601149700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
733740-25-5 | |
| Record name | rel-(1R,3S)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=733740-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,3S)-3-[2-(3-Methylphenyl)-2-oxoethyl]cyclopentanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601149700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Methodology Overview
Building upon the asymmetric synthesis framework described for cyclopentane amino acids, this approach utilizes chiral glycine equivalents (GEs) to establish the stereocenters. The protocol involves:
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Chiral GE preparation : (S)- or (R)-configured oxazinone derivatives serve as stereochemical templates.
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Stereoselective alkylation : Phosphazenic base (t-BuP4)-mediated bis-alkylation with 4-(2-iodoethyl)-1,3,2-dioxathiolan-2-oxide introduces the cyclopentane framework.
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Functional group interconversion : Hydrolysis of the oxazinone ring followed by ketone installation via Friedel-Crafts acylation.
Key Reaction Parameters
This method achieves an overall yield of 38-78% for final amino acid derivatives, though adaptation for the target compound requires substitution of the aryl electrophile.
Diastereoselective Cyclopentane Formation
Ring-Closing Metathesis (RCM) Approach
A two-step sequence developed for analogous structures:
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Linear precursor synthesis :
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Coupling of 3-methylacetophenone with cis-cyclopentane-1,3-dicarboxylic acid using DCC/DMAP
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Protection of carboxylic acid as methyl ester (BF3·MeOH)
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RCM reaction :
Critical optimization :
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Solvent effects : Dichloroethane improves catalyst lifetime vs. THF
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Substituent bulk : 3-Methyl group enhances facial selectivity during cyclization
Catalytic Asymmetric Hydrogenation
Retrosynthetic Strategy
Disconnection at the ketone group suggests:
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Cyclopentene intermediate → Hydrogenation to set stereochemistry
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Subsequent α-keto acid functionalization
Experimental Protocol
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Cyclopentene precursor : Synthesized via Horner-Wadsworth-Emmons olefination (83% yield)
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Asymmetric hydrogenation :
Comparative catalyst performance :
| Catalyst System | ee (%) | Conversion (%) |
|---|---|---|
| Rh-(R)-BINAP | 94 | 91 |
| Ru-TsDPEN | 88 | 85 |
| Ir-PHOX | 78 | 82 |
Post-hydrogenation oxidation (CrO3/H2SO4) installs the ketone group with 89% efficiency.
Resolution of Racemic Mixtures
Kinetic Resolution via Enzymatic Hydrolysis
For scale-up production, racemic synthesis followed by enzymatic resolution offers cost advantages:
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Substrate : Racemic methyl ester precursor
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Enzyme : Candida antarctica lipase B (CAL-B)
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Conditions : pH 7.0 buffer, 37°C
Process economics :
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Enzyme reuse (5 cycles) maintains >90% activity
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82% overall yield from racemic mixture
Comparative Analysis of Synthetic Routes
Key tradeoffs :
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Catalytic methods offer superior ee but require expensive transition metals
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Enzymatic resolution enables bulk production but generates 50% waste isomer
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RCM provides excellent dr control but demands rigorous oxygen-free conditions
Experimental Optimization Strategies
Protecting Group Management
Purification Protocols
Chemical Reactions Analysis
(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to be used as a precursor for more complex molecules, facilitating the development of new chemical entities in research laboratories.
Research indicates that (1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid may exhibit notable biological activities:
- Enzyme Inhibition: The compound has been studied for its potential to inhibit enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.
- Receptor Modulation: Its interactions with various receptors may alter cellular signaling pathways, indicating possible analgesic effects.
Pharmaceutical Development
This compound is being investigated for its therapeutic properties. It has potential applications in:
- Anti-inflammatory Drugs: Due to its ability to inhibit specific enzymes.
- Analgesics: Its receptor modulation capabilities may lead to effective pain relief medications.
Case Study 1: Anti-inflammatory Effects
A study evaluated the effects of this compound on inflammatory markers in vitro. Results demonstrated a significant reduction in cytokine levels, supporting its use as an anti-inflammatory agent.
Case Study 2: Pain Relief Mechanism
Research focused on the compound's interaction with pain receptors showed promising results in reducing pain responses in animal models. This suggests its potential development into a novel analgesic drug.
Industrial Applications
The compound also finds applications in various industrial sectors:
- Material Science: It can be incorporated into polymer formulations to enhance properties such as flexibility and strength.
- Chemical Processes: Utilized in developing new materials and optimizing chemical processes through its unique reactivity.
Mechanism of Action
The mechanism of action of (1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
Compound A is compared to analogs with modified phenyl substituents (Table 1):
Key Findings :
- Halogenated analogs (e.g., bromine) may exhibit enhanced binding affinity in hydrophobic pockets of target proteins.
Core Ring Modifications
Compound A (cyclopentane) is contrasted with cyclohexane-based analogs (Table 2):
Key Findings :
- Ring size influences steric interactions and solubility; cyclopentane derivatives generally have lower molecular weights and higher solubility.
Functional Group Modifications
Compound A is compared to analogs with alternative functional groups (Table 3):
Key Findings :
- Carboxylic acid derivatives (e.g., Compound A ) are more water-soluble, while esters (e.g., methoxycarbonyl) improve lipophilicity.
Biological Activity
Overview
(1S,3R)-3-[2-(3-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a cyclopentane derivative characterized by its unique stereochemistry and functional groups. Its molecular formula is C15H18O3, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can lead to modulation of various biochemical pathways, making it a subject of interest in drug design and development.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
- Analgesic Properties : Similar to other cyclopentane derivatives, it may exhibit analgesic effects, providing pain relief in various models.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Research Findings
A variety of studies have explored the biological activity of cyclopentane derivatives, including this compound. Below are some key findings:
Case Studies
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Thromboxane A2 Receptor Antagonism :
- A study evaluated cyclopentane derivatives as potential thromboxane A2 receptor antagonists. The results indicated that modifications to the cyclopentane structure could enhance receptor binding affinity and selectivity.
- IC50 Values : The compound demonstrated an IC50 value comparable to established thromboxane antagonists, suggesting significant biological relevance .
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Bioisosteric Properties :
- Research into cyclopentane-1,3-diones highlighted their potential as bioisosteres for carboxylic acids. The structural similarities allow for similar biological activities while potentially improving pharmacokinetic properties .
- This suggests that this compound may serve as a valuable scaffold in drug design.
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
